Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group, a chlorophenyl group, and a hydroxypiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction.
Benzylation: The final step involves the benzylation of the piperidine ring using benzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation Products: Carbonyl derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.
Biological Research: It is used in the study of receptor interactions and enzyme inhibition.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Biology: It is utilized in the investigation of biological pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity and influencing cellular signaling pathways.
Inhibiting Enzymes: Affecting enzyme activity and altering metabolic processes.
Comparison with Similar Compounds
- Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
- Benzyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate
- Benzyl 4-(4-methylphenyl)-4-hydroxypiperidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., fluorine, bromine, methyl) distinguishes these compounds.
- Chemical Properties: Variations in substituents can influence the compound’s reactivity, solubility, and stability.
- Biological Activity: Different substituents may affect the compound’s interaction with biological targets, leading to variations in pharmacological effects.
Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c20-17-8-6-16(7-9-17)19(23)10-12-21(13-11-19)18(22)24-14-15-4-2-1-3-5-15/h1-9,23H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACLBBGOZRXENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500451 | |
Record name | Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-00-2 | |
Record name | Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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